molecular formula C15H8Cl3N3O5S B13939786 3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-92-9

3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13939786
CAS No.: 586392-92-9
M. Wt: 448.7 g/mol
InChI Key: QSTXNDYVUPCLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives The process may include nitration, amidation, and thiolation reactions under controlled conditions For instance, the chlorination of benzoic acid can be achieved using chlorine gas in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of chlorine atoms.

Scientific Research Applications

3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic acid: A simpler compound with similar chlorination but lacking the nitro and carbamothioylamino groups.

    2-Chloro-5-nitrobenzoic acid: Contains the nitro and chlorine groups but lacks the additional functional groups present in the target compound.

    3,5-Dichloro-2-hydroxybenzoic acid: Similar chlorination pattern but with a hydroxyl group instead of the carbamothioylamino group.

Uniqueness

3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

586392-92-9

Molecular Formula

C15H8Cl3N3O5S

Molecular Weight

448.7 g/mol

IUPAC Name

3,5-dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Cl3N3O5S/c16-6-3-9(14(23)24)12(11(18)4-6)19-15(27)20-13(22)8-5-7(21(25)26)1-2-10(8)17/h1-5H,(H,23,24)(H2,19,20,22,27)

InChI Key

QSTXNDYVUPCLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.